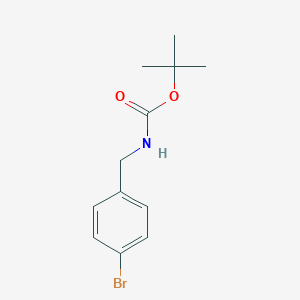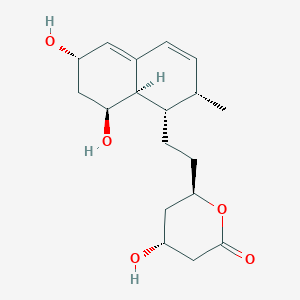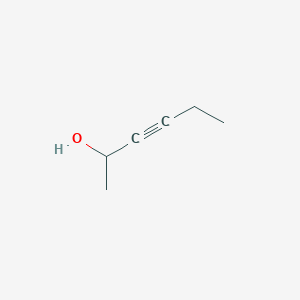
5-methoxyquinazolin-4(3H)-one
Übersicht
Beschreibung
“5-methoxyquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of quinazolin-4(3H)-one, a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives, including “5-methoxyquinazolin-4(3H)-one”, typically involves the reaction of anthranilic acid with formamide to form 2-aminobenzylamine, which is then cyclized with formamide to form quinazolin-4(3H)-one . The methoxy group can be introduced through subsequent reactions .
Molecular Structure Analysis
The molecular structure of “5-methoxyquinazolin-4(3H)-one” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. The “5-methoxy” substituent indicates the presence of a methoxy group (-OCH3) attached to the 5-position of the quinazoline ring .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives, including “5-methoxyquinazolin-4(3H)-one”, have been found to exhibit inhibitory activity against multiple tyrosine protein kinases, such as CDK2, HER2, and EGFR . This suggests that these compounds could potentially be used as inhibitors in the treatment of diseases where these kinases play a role .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methoxyquinazolin-4(3H)-one” can be inferred from its molecular structure. As a quinazolin-4(3H)-one derivative, it is likely to be a solid at room temperature. Its solubility in various solvents, melting point, and other properties would need to be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
5-methoxyquinazolin-4(3H)-one and its derivatives have shown potential antitumor activity. For instance, a number of novel 4-aminoquinazoline derivatives have been synthesized and tested for their biological activity. Most of these compounds are characterized by potential antitumor activity against the MKN45 cell line . Two compounds even exhibit significant inhibitory activity higher than that of Gefitinib, which is used as the positive control .
Inhibition of EGFR Phosphorylation
Compounds with a quinazoline skeleton, including 5-methoxyquinazolin-4(3H)-one, demonstrate a variety of biological activities, including antitumor effects. For example, 4-arylamino-quinazoline suppressed tumor cells growth by highly selective inhibition of EGFR (Epidermal Growth Factor Receptor) phosphorylation .
Synthesis of Novel Quinazoline Derivatives
5-methoxyquinazolin-4(3H)-one can be used in the synthesis of novel quinazoline derivatives. These derivatives have been synthesized by a four-step synthesis process, and their structures have been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
Pharmaceutical Building Blocks
5-methoxyquinazolin-4(3H)-one is used as a building block in pharmaceuticals . It’s a key component in the synthesis of various drugs, contributing to their chemical structure and influencing their pharmacological properties .
Carbon Dioxide Separation
While there’s no direct evidence of 5-methoxyquinazolin-4(3H)-one being used in carbon dioxide separation, it’s worth noting that the design and implementation of new porous materials for carbon dioxide (CO2) separation by selective adsorption is a rapidly increasing research area . Given the structural versatility of quinazoline compounds, it’s plausible that 5-methoxyquinazolin-4(3H)-one could find application in this field in the future.
Potential Use in Future Antitumor Candidates
Researchers are focusing on the synthesis and characterization of various quinazoline derivatives, including 5-methoxyquinazolin-4(3H)-one, for finding novel antitumor candidates of high biological activity .
Wirkmechanismus
The mechanism of action of “5-methoxyquinazolin-4(3H)-one” and related compounds involves the inhibition of tyrosine protein kinases. Specifically, compounds such as 2i and 3i have been found to act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes and ATP competitive type-I inhibitors against EGFR kinase enzymes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIQXQRHUFZWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxyquinazolin-4(3H)-one | |
CAS RN |
135106-52-4 | |
| Record name | 5-methoxyquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















